molecular formula C15H11ClN2O2S B2608146 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 380455-22-1

3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2608146
M. Wt: 318.78
InChI Key: WBKALEGGTSSRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds are confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is confirmed by elemental analyses and spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are confirmed by elemental analyses and spectral data .

Scientific Research Applications

Antibacterial Evaluation

Thienopyrimidines have been synthesized and evaluated for their antibacterial properties. A study involved the synthesis of substituted thieno(2,3-d)pyrimidines, starting with ethyl 2-aminothiophene-3carboxylate, progressing through various chemical reactions to yield substituted thienopyrimidines. These compounds were characterized by their physical and chemical properties and showed potential as antibacterial agents (More et al., 2013).

Nonlinear Optical (NLO) Properties

Thienopyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties. A series of push-pull chromophores incorporating thienopyrimidine units with varying π-linkers demonstrated significant potential in electrochemical and photophysical properties relevant to NLO applications. These findings suggest the importance of thienopyrimidine derivatives in developing materials for optical technologies (Klikar et al., 2017).

Crystallographic Insights

Crystallographic studies on thienopyrimidine compounds have provided insights into their molecular and structural characteristics. For example, research on racemic and diastereomeric thienopyrimidine derivatives highlighted their crystal structures, which are crucial for understanding the compound's interactions and stability. Such studies are fundamental in the design of new compounds with tailored properties for various scientific applications (Low et al., 2004).

Synthesis and Biological Activities

Thienopyrimidines have been synthesized with various biological activities in mind, including antilukemia, anticancer, and inhibitor roles for specific enzymes. The synthesis of these compounds involves complex chemical reactions, aiming to produce derivatives with high biological activity. This underscores the potential of thienopyrimidine derivatives in the development of new therapeutic agents (El-Gazzar et al., 2006).

properties

IUPAC Name

11-(3-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-8-3-1-4-9(7-8)18-14(19)12-10-5-2-6-11(10)21-13(12)17-15(18)20/h1,3-4,7H,2,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKALEGGTSSRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

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